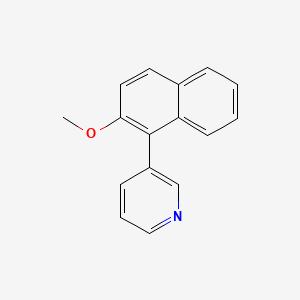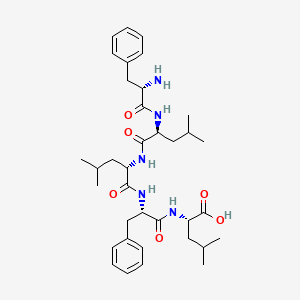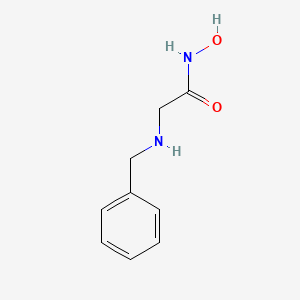![molecular formula C50H31N B14181559 N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine CAS No. 922184-98-3](/img/structure/B14181559.png)
N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a rubicen-5-amine core with two biphenyl groups attached to the nitrogen atoms, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Groups: The biphenyl groups are synthesized through a Suzuki coupling reaction, where aryl halides react with phenylboronic acids in the presence of a palladium catalyst.
Attachment to Rubicen-5-amine: The biphenyl groups are then attached to the rubicen-5-amine core through a nucleophilic substitution reaction. This step often requires the use of strong bases like sodium hydride (NaH) to deprotonate the amine group, facilitating the nucleophilic attack on the biphenyl halides.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, where electrophiles like nitronium ions (NO2+) or sulfonium ions (SO3H+) replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NO2+, SO3H+, Lewis acids as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug candidate in the treatment of certain diseases, particularly those involving oxidative stress.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties
Wirkmechanismus
The mechanism by which N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways by scavenging reactive oxygen species (ROS) and reducing oxidative damage in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Di([1,1’-biphenyl]-2-yl)ethanediamide: Similar in structure but with ethanediamide instead of rubicen-5-amine.
N,N-Dimethyl-1,1’-biphenyl-2-amine: Features dimethyl groups instead of biphenyl groups.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine stands out due to its unique combination of biphenyl groups and rubicen-5-amine core, which imparts distinct photophysical and electronic properties, making it highly valuable in advanced material applications .
Eigenschaften
CAS-Nummer |
922184-98-3 |
|---|---|
Molekularformel |
C50H31N |
Molekulargewicht |
645.8 g/mol |
IUPAC-Name |
N,N-bis(4-phenylphenyl)rubicen-5-amine |
InChI |
InChI=1S/C50H31N/c1-3-11-32(12-4-1)34-21-25-36(26-22-34)51(37-27-23-35(24-28-37)33-13-5-2-6-14-33)38-29-30-43-46(31-38)42-18-10-20-44-47-40-16-8-7-15-39(40)41-17-9-19-45(48(41)47)50(43)49(42)44/h1-31H |
InChI-Schlüssel |
YRIZLAFUMNKCBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C8C6=CC=CC8=C9C1=CC=CC=C1C1=C9C7=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester](/img/structure/B14181495.png)


![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)






![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)

